molecular formula C9H11ClO3 B1435229 3-Chloro-4-ethoxy-5-methoxyphenol CAS No. 1881293-82-8

3-Chloro-4-ethoxy-5-methoxyphenol

Cat. No. B1435229
M. Wt: 202.63 g/mol
InChI Key: RJNHOFJCSJMMJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For instance, the protodeboronation of pinacol boronic esters has been reported, which could potentially be applied to the synthesis of compounds like "3-Chloro-4-ethoxy-5-methoxyphenol" .

Scientific Research Applications

Use in the Synthesis of Bioactive Natural Products and Conducting Polymers

  • Application : m-Aryloxy phenols are used as building blocks for the synthesis of bioactive natural products and conducting polymers .
  • Method : Various synthesis methods have been developed for phenol derivatives, focusing on functionalizing and transforming functional groups around the aromatic ring .
  • Results : The development of innovative synthetic methods has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties to these compounds .

Use in the Production of Plastics, Adhesives, and Coatings

  • Application : m-Aryloxy phenols are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Method : These compounds are incorporated into the materials during the production process to enhance their properties .
  • Results : The use of m-aryloxy phenols in these materials has resulted in improved thermal stability and flame resistance .

Use as Antioxidants, Ultraviolet Absorbers, and Flame Retardants

  • Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
  • Method : These compounds are added to materials to provide these protective properties .
  • Results : The addition of m-aryloxy phenols to materials has been found to enhance their resistance to oxidation, UV radiation, and combustion .

Use in the Synthesis of Schiff Base Metal Complexes

  • Application : Phenol derivatives, such as 3-Chloro-4-ethoxy-5-methoxyphenol, can be used in the synthesis of Schiff base metal complexes, which have been found to have diverse biological and pharmaceutical activities .
  • Method : The Schiff base ligand is derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
  • Results : The resulting metal complexes exhibited higher antibacterial activity than the free Schiff base ligand .

Use as a Precursor to “Green Fuels”

  • Application : 2-Methoxyphenol, a type of methoxyphenol, has potential as a precursor to “green fuels” due to its origins in biomass .
  • Method : The production of green fuels involves the transformation of biomass-derived compounds, such as 2-methoxyphenol, into fuel components .
  • Results : While the specific outcomes depend on the type of fuel being produced, the use of biomass-derived compounds like 2-methoxyphenol can contribute to the sustainability of fuel production .

Use in the Synthesis of Flavoring Chemicals

  • Application : 2-Methoxyphenol can be used as a starting material for the production of a number of other flavoring chemicals, including eugenol .
  • Method : The synthesis of flavoring chemicals often involves the transformation of starting materials, such as 2-methoxyphenol, into more complex molecules .
  • Results : The use of 2-methoxyphenol in the synthesis of flavoring chemicals can result in a variety of flavors, contributing to the diversity of tastes in food products .

Use as a Precursor in the Synthesis of Other Organic Compounds

  • Application : Methoxyphenol, which includes 3-Chloro-4-ethoxy-5-methoxyphenol, is a crucial intermediate in the production of a large number of other organic compounds .
  • Method : The production of these organic compounds often involves the transformation of starting materials, such as methoxyphenol, into more complex molecules .
  • Results : The use of methoxyphenol in the synthesis of other organic compounds contributes to the diversity of organic compounds in various industries .

Use in the Synthesis of Schiff Base Metal Complexes

  • Application : Phenol derivatives, such as 3-Chloro-4-ethoxy-5-methoxyphenol, can be used in the synthesis of Schiff base metal complexes .
  • Method : The Schiff base ligand is derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
  • Results : The resulting metal complexes exhibited higher antibacterial activity than the free Schiff base ligand .

properties

IUPAC Name

3-chloro-4-ethoxy-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-3-13-9-7(10)4-6(11)5-8(9)12-2/h4-5,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNHOFJCSJMMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-ethoxy-5-methoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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